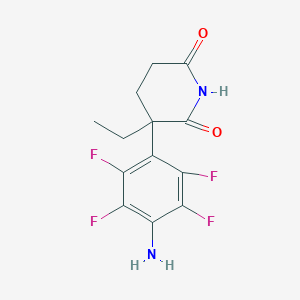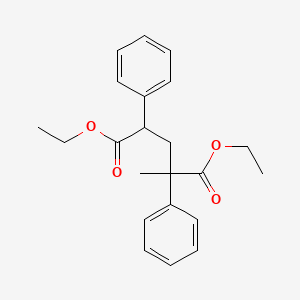
Diethyl 2-methyl-2,4-diphenylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-methyl-2,4-diphenylpentanedioate is an organic compound with a complex structure that includes both ester and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-methyl-2,4-diphenylpentanedioate typically involves esterification reactions. One common method is the reaction of 2-methyl-2,4-diphenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-methyl-2,4-diphenylpentanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-methyl-2,4-diphenylpentanedioic acid.
Reduction: Formation of diethyl 2-methyl-2,4-diphenylpentanediol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Diethyl 2-methyl-2,4-diphenylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-methyl-2,4-diphenylpentanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The phenyl groups may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-methyl-2,4-diphenylpentanedioic acid
- Diethyl 2-methyl-2,4-diphenylpentanediol
- 2-Methyl-2,4-diphenylpentanedioic acid
Uniqueness
Diethyl 2-methyl-2,4-diphenylpentanedioate is unique due to its ester functionality combined with phenyl groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in synthesis and research.
Propiedades
Número CAS |
113777-30-3 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
diethyl 2-methyl-2,4-diphenylpentanedioate |
InChI |
InChI=1S/C22H26O4/c1-4-25-20(23)19(17-12-8-6-9-13-17)16-22(3,21(24)26-5-2)18-14-10-7-11-15-18/h6-15,19H,4-5,16H2,1-3H3 |
Clave InChI |
HHSVKLJYFYYMGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(C)(C1=CC=CC=C1)C(=O)OCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


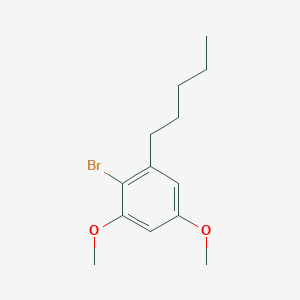
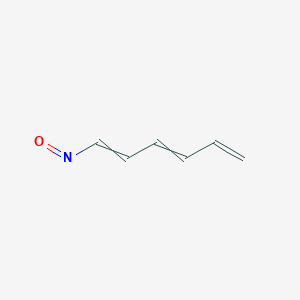
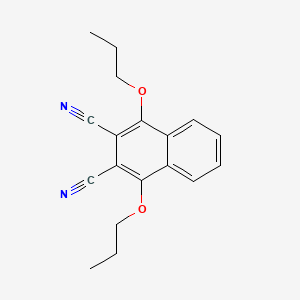
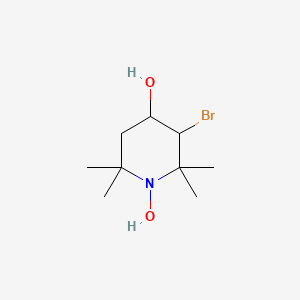
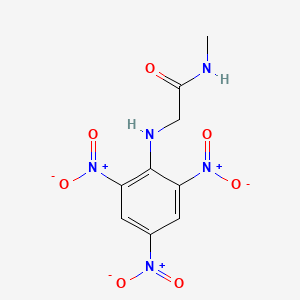
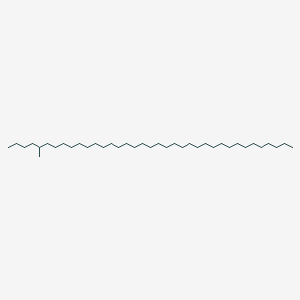

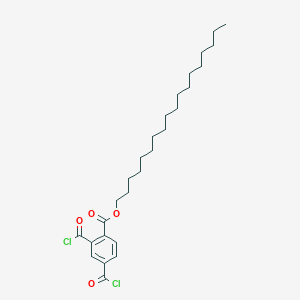
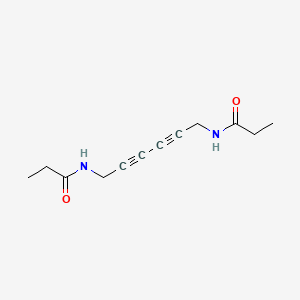
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
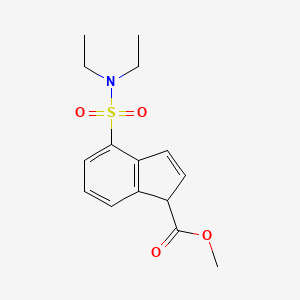
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
